2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole-3-thioacetamide derivatives, characterized by a triazole core substituted with ethyl and pyridin-3-yl groups at positions 4 and 5, respectively. The sulfanyl bridge links the triazole ring to an acetamide moiety, which is further substituted with a 4-methoxyphenyl group. Such structural features are pivotal for biological activity, particularly in modulating insect odorant receptors (Orco) .
Properties
IUPAC Name |
2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-3-23-17(13-5-4-10-19-11-13)21-22-18(23)26-12-16(24)20-14-6-8-15(25-2)9-7-14/h4-11H,3,12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLYFVYQQFSWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142529-68-8 | |
| Record name | 2-((4-ET-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-METHOXY-PH)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the 1,2,4-triazole ring. The synthetic route may include the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the pyridine ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyridine derivatives.
Attachment of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides or other suitable alkylating agents.
Formation of the sulfanyl linkage: The sulfanyl group can be introduced through a thiolation reaction using thiolating agents such as thiourea or thiols.
Attachment of the methoxyphenyl group:
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Chemical Reactions Analysis
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine or methoxyphenyl rings, using electrophilic or nucleophilic reagents.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of amide or ester bonds.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating potent activity:
- In vitro Studies : The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
- Cell Line Studies : In vitro assays on breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) revealed significant reductions in cell viability. The mechanism involves apoptosis induction through caspase activation pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| MDA-MB-231 | 12 | ROS generation leading to cell death |
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been assessed through various assays:
- Nitric Oxide Production : It inhibited lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, indicating potential therapeutic use in inflammatory diseases.
Case Study on Antimicrobial Efficacy
A study evaluated the compound against pathogens responsible for nosocomial infections. Results indicated a significant reduction in bacterial load compared to untreated controls, highlighting its potential as a therapeutic agent.
Case Study on Anticancer Mechanisms
In another study focusing on breast cancer treatment, the compound was administered to mice bearing tumors. Histological analysis revealed reduced tumor size and increased apoptosis markers in treated groups, supporting its anticancer efficacy.
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological activity of triazole derivatives. Modifications to the triazole ring and acetamide moiety were found to enhance potency against specific cancer types and bacterial strains.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole and pyridine rings can interact with the active sites of enzymes or receptors, leading to inhibition or activation of their function. The sulfanyl and methoxyphenyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in triazole substituents, pyridine ring positions, and acetamide substituents. Key findings include:
Table 1: Structural and Functional Comparison
Impact of Pyridine Ring Position
- 3-Pyridinyl (Target Compound, VUAA1) : Associated with Orco agonism. VUAA1 activates Orco channels in Drosophila and mosquitoes at 20 µM .
- 2-Pyridinyl (OLC15) : Converts activity to antagonism. OLC15 inhibits Orco at sub-micromolar concentrations .
- 4-Pyridinyl (OLC-12) : Retains agonism but with species-specific efficacy (e.g., potent in Culex but weak in Drosophila) .
Role of Acetamide Substituents
- 4-Methoxyphenyl (Target Compound) : Electron-donating group; may enhance solubility but reduce receptor binding compared to electron-withdrawing groups (e.g., 4-ethylphenyl in VUAA1) .
- 4-Isopropylphenyl (OLC-12) : Bulkier substituent improves potency in Culex due to hydrophobic interactions .
- Substituted aryl (KA3) : Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial activity (MIC: 25–50 µg/mL) .
Research Implications and Gaps
- Pyridin-3-yl and 4-methoxyphenyl groups suggest possible agonist behavior .
- Therapeutic Potential: KA analogs demonstrate broad-spectrum bioactivity, but the target compound’s anti-inflammatory or antimicrobial efficacy is unexplored .
- Synthetic Optimization : Modifying the pyridine position and acetamide substituents could yield compounds with enhanced specificity for pest control or drug development .
Biological Activity
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of the compound is C17H16N4OS, with a molecular weight of 328.39 g/mol. The structure features a triazole ring linked to a pyridine and a methoxyphenyl group via a sulfanyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4OS |
| Molecular Weight | 328.39 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=CN=CC=C3 |
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The triazole and pyridine moieties can modulate the activity of these targets by:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer and infections.
- Antimicrobial Properties : Like other triazole derivatives, this compound exhibits antimicrobial activity against a range of pathogens. Its mechanism may involve disruption of cell membrane integrity or inhibition of nucleic acid synthesis.
Antimicrobial Activity
Research has indicated that triazole compounds possess significant antimicrobial properties. For instance:
- A study demonstrated that derivatives similar to this compound showed potent activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL .
Anticancer Potential
1,2,4-Triazoles have been recognized for their anticancer activities. In vitro studies have shown that compounds within this class can induce apoptosis in cancer cells by:
- Modulating signaling pathways associated with cell proliferation and survival.
Structure-Activity Relationships (SAR)
The biological efficacy of this compound is influenced by its structural components:
- The presence of the methoxy group enhances lipophilicity and may improve cellular uptake.
Case Studies
Several studies have evaluated the biological activity of triazole derivatives similar to this compound:
- Antimicrobial Evaluation : A series of triazole-thioether compounds were synthesized and tested against various bacterial strains. The results indicated that modifications in the phenyl ring significantly affected antimicrobial potency .
- Cancer Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that certain triazole derivatives could inhibit cell growth effectively at low concentrations .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step pathways, typically starting with alkylation of triazole-thione intermediates using α-chloroacetamides in alkaline conditions (e.g., KOH) . Key steps include:
- Step 1 : Formation of the triazole-thione core via cyclization of thiourea derivatives.
- Step 2 : S-alkylation with α-chloroacetamides under reflux (e.g., 150°C in pyridine with zeolite catalysts) .
- Step 3 : Purification via recrystallization (ethanol) or chromatography. Yields are sensitive to solvent choice (DMF preferred for solubility), temperature control (±5°C), and catalyst loading (e.g., 0.01 M pyridine) .
Q. Which spectroscopic methods are critical for structural validation?
Q. What preliminary biological activities have been reported?
Triazole-acetamide derivatives exhibit anti-exudative, antiproliferative, and antifungal activities. For example:
- Anti-exudative : 50% inhibition in rat models at 10 mg/kg doses .
- Antiproliferative : IC values of 12–35 µM against breast cancer cell lines .
Advanced Research Questions
Q. How can computational chemistry optimize synthesis or activity?
- Docking studies : Predict binding to biological targets (e.g., fungal CYP51 or cancer-related kinases) using triazole and pyridinyl moieties as pharmacophores .
- DFT calculations : Analyze electron distribution in the sulfanyl-acetamide bridge to guide reactivity modifications .
- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories .
Q. What strategies resolve contradictions in crystallographic data refinement?
Use SHELXL for high-resolution refinement, particularly for twinned crystals or weak diffraction:
- Apply TWIN/BASF commands to model twinning .
- Use restraints for disordered ethyl/methoxyphenyl groups (ADPs < 0.05 Å) .
- Validate with R < 0.05 and wR < 0.12 for 2θ ≤ 25° .
Q. How does substituent variation impact structure-activity relationships (SAR)?
Q. What methodologies address low reproducibility in biological assays?
- Standardize assay conditions : Use RPMI-1640 media with 10% FBS for cytotoxicity tests .
- Control for metabolite interference : Pre-incubate compounds with liver microsomes (1 h, 37°C) .
- Statistical validation : Apply ANOVA with post-hoc Tukey tests (p < 0.01) to compare dose-response curves .
Data Contradiction Analysis
Q. Conflicting reports on anti-exudative efficacy: How to validate?
- In vivo model variation : Compare Sprague-Dawley vs. Wistar rat responses at matched doses (10–50 mg/kg) .
- Purity verification : Use HPLC (C18 column, 90:10 acetonitrile/water) to ensure ≥95% purity before testing .
- Mechanistic studies : Measure TNF-α and IL-6 levels to confirm immune-modulatory pathways .
Methodological Tables
Q. Table 1. Comparative Synthesis Conditions
| Step | Reagents/Catalysts | Temperature | Yield Range | Reference |
|---|---|---|---|---|
| S-Alkylation | Pyridine/Zeolite (Y-H) | 150°C | 65–78% | |
| Cyclization | KOH/EtOH | Reflux | 70–85% | |
| Purification | Ethanol recrystallization | RT | 90–95% purity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
